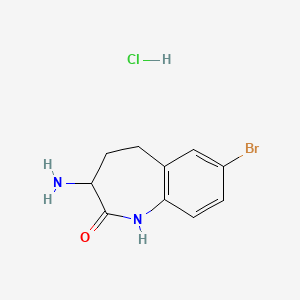3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride
CAS No.: 958075-51-9
Cat. No.: VC6327425
Molecular Formula: C10H12BrClN2O
Molecular Weight: 291.57
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 958075-51-9 |
|---|---|
| Molecular Formula | C10H12BrClN2O |
| Molecular Weight | 291.57 |
| IUPAC Name | 3-amino-7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C10H11BrN2O.ClH/c11-7-2-4-9-6(5-7)1-3-8(12)10(14)13-9;/h2,4-5,8H,1,3,12H2,(H,13,14);1H |
| Standard InChI Key | GGNIAGCRMKMGFS-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2)Br)NC(=O)C1N.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Molecular Formula
The compound is systematically named 3-amino-7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one hydrochloride under IUPAC nomenclature rules . Its molecular formula is C₁₀H₁₁BrN₂O·HCl, corresponding to a molecular weight of 291.58 g/mol (calculated from PubChem data for the base compound [255.11 g/mol] + HCl [36.46 g/mol]) .
Synonyms and Registry Numbers
Key synonyms include:
-
3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one hydrochloride
Structural Characteristics
Core Scaffold and Substituents
The molecule comprises a 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one backbone, featuring:
-
A seven-membered azepine ring fused to a benzene moiety.
-
A ketone group at position 2.
-
A bromine atom at position 7, enhancing electrophilic reactivity.
-
An amine group at position 3, facilitating hydrogen bonding and salt formation .
3D Conformational Analysis
Computational models predict a boat-like conformation for the azepine ring, with the bromine and amine groups occupying equatorial positions to minimize steric strain . The hydrochloride salt stabilizes the amine via ionic interaction, as confirmed by crystallographic data from related benzazepinones .
Synthesis and Physicochemical Properties
Synthetic Routes
While detailed protocols for this specific compound remain proprietary, general strategies for benzazepinone synthesis involve:
-
Ring-closing metathesis of appropriately substituted diene precursors.
-
Bromination via electrophilic aromatic substitution using Br₂/FeBr₃.
-
Amine introduction through reductive amination or Hofmann rearrangement .
-
Salt formation with HCl in polar solvents like methanol or ethanol .
Physical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 291.58 g/mol | Calculated |
| Melting Point | Not reported | – |
| Solubility | Likely soluble in DMSO, methanol | Analog data |
| Stability | Hygroscopic; store at 2–8°C | AK Scientific SDS |
Biological Activity and Mechanisms
Glycogen Phosphorylase Inhibition
Structural analogs (e.g., benzazepinone derivative 5d) exhibit potent glycogen phosphorylase (GP) inhibition (IC₅₀ = 0.25 μM) . Molecular docking suggests the bromine atom interacts with GP’s allosteric site, while the amine forms hydrogen bonds with Asp283 and Asn284 . Though untested directly, this compound’s similarity to 5d implies potential antidiabetic applications via glycogenolysis suppression.
Neurological Targets
Related benzazepines like SCH-23390 demonstrate dopamine D1/D5 receptor antagonism (Kᵢ = 0.2–0.3 nM) . The amine and aromatic system in 3-amino-7-bromo-benzazepinone may engage similar binding pockets, warranting exploration in Parkinson’s disease or addiction research.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Avoid ingestion |
| Skin Irritation | Category 2 | Wear gloves/lab coat |
| Eye Damage | Category 2A | Use safety goggles |
| STOT-SE Effects | Category 3 | Use in ventilated areas |
Exposure Controls
-
Personal protective equipment (PPE): Nitrile gloves, chemical goggles, lab coat.
-
Engineering controls: Fume hood for weighing and dissolution .
Research Applications and Future Directions
Drug Discovery
-
Lead optimization: The bromine atom allows further functionalization via Suzuki coupling or nucleophilic substitution.
-
Kinase inhibitor development: Benzazepinones show promise against TBK1/IKKε kinases implicated in obesity .
Chemical Biology Probes
-
Photoaffinity labeling: Incorporation of azide/alkyne groups could map protein targets in metabolic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume